264W94
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Overview
Description
264W94 is a potent inhibitor of the ileal bile acid transporter, also known as the apical sodium-dependent bile acid transporter. This compound has been identified as a novel agent for reducing cholesterol levels and exhibits significant antilipemic activity. It also induces the enzyme cholesterol 7-alpha-hydroxylase, which plays a crucial role in cholesterol metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 264W94 involves the preparation of a 1,4-benzothiazepine derivative. The compound is synthesized through a series of chemical reactions, including the formation of the benzothiazepine ring structure. Specific details on the reaction conditions and reagents used are proprietary and not publicly disclosed .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is scaled up to meet commercial demands. The process involves stringent quality control measures to ensure the purity and efficacy of the compound. The production methods are optimized for cost-effectiveness and efficiency .
Chemical Reactions Analysis
Types of Reactions: 264W94 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms.
Substitution: The compound can undergo substitution reactions where specific functional groups are replaced with others
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as halogens or alkylating agents
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted compounds .
Scientific Research Applications
264W94 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study bile acid transport inhibition and its effects on cholesterol metabolism.
Biology: Investigated for its role in regulating bile acid levels and its impact on metabolic pathways.
Medicine: Explored as a potential therapeutic agent for lowering cholesterol levels and treating hypercholesterolemia.
Industry: Utilized in the development of new cholesterol-lowering drugs and as a reference compound in pharmaceutical research .
Mechanism of Action
264W94 exerts its effects by inhibiting the ileal bile acid transporter, which is responsible for the reabsorption of bile acids from the intestine. This inhibition leads to increased excretion of bile acids, reducing the overall bile acid pool and promoting the conversion of cholesterol to bile acids. The compound also induces the enzyme cholesterol 7-alpha-hydroxylase, further enhancing cholesterol metabolism and lowering plasma cholesterol levels .
Comparison with Similar Compounds
- A3309
- SHP626
- A4250
- GSK2330672
- SC-435
Comparison: 264W94 is unique in its potent inhibition of the ileal bile acid transporter and its ability to induce cholesterol 7-alpha-hydroxylase. Compared to similar compounds, this compound has shown significant efficacy in reducing cholesterol levels and has been extensively studied in preclinical models .
Properties
CAS No. |
178259-25-1 |
---|---|
Molecular Formula |
C23H31NO4S |
Molecular Weight |
417.6 g/mol |
IUPAC Name |
(3R,5R)-3-butyl-3-ethyl-7,8-dimethoxy-5-phenyl-4,5-dihydro-2H-1λ6,4-benzothiazepine 1,1-dioxide |
InChI |
InChI=1S/C23H31NO4S/c1-5-7-13-23(6-2)16-29(25,26)21-15-20(28-4)19(27-3)14-18(21)22(24-23)17-11-9-8-10-12-17/h8-12,14-15,22,24H,5-7,13,16H2,1-4H3/t22-,23-/m1/s1 |
InChI Key |
CKFWDLFFXXVSBJ-DHIUTWEWSA-N |
SMILES |
CCCCC1(CS(=O)(=O)C2=CC(=C(C=C2C(N1)C3=CC=CC=C3)OC)OC)CC |
Isomeric SMILES |
CCCC[C@@]1(CS(=O)(=O)C2=CC(=C(C=C2[C@H](N1)C3=CC=CC=C3)OC)OC)CC |
Canonical SMILES |
CCCCC1(CS(=O)(=O)C2=CC(=C(C=C2C(N1)C3=CC=CC=C3)OC)OC)CC |
Synonyms |
(3R,5R)-3-butyl-3-ethyl-2,3,4,5-tetrahydro-7,8-dimethoxy-5-phenyl-1,4-benzothiazepine-1,1-dioxide 264W 94 264W94 |
Origin of Product |
United States |
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